Glidazamide

Vue d'ensemble

Description

Le Glidazamide est un dérivé de sulfonylurée de deuxième génération possédant une activité antihyperglycémique. Il est principalement utilisé pour aider à contrôler la glycémie chez les personnes atteintes de diabète de type 2. L’effet hypoglycémique du composé est considéré comme inférieur à celui du glicaramide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du glidazamide implique la réaction de dérivés de sulfonylurée appropriés dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction ne sont pas facilement disponibles dans le domaine public, mais elle implique généralement la formation de la partie sulfonylurée par la réaction de chlorures de sulfonyle avec des dérivés d’urée.

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires à la préparation en laboratoire, mais à plus grande échelle. Cela implique l’optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de processus rentables et évolutifs.

Analyse Des Réactions Chimiques

Types de réactions

Le Glidazamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄) en conditions acides ou basiques.

Réduction : Hydrure de lithium et d’aluminium (LiAlH₄) dans l’éther anhydre.

Substitution : Halogènes (par exemple, chlore, brome) en présence d’un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

Applications de la recherche scientifique

Le this compound a diverses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la réactivité des sulfonamides.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la sécrétion d’insuline.

Médecine : Étudié pour son utilisation potentielle dans le traitement du diabète de type 2 et des troubles métaboliques associés.

Industrie : Utilisé dans le développement de nouveaux agents antihyperglycémiques et de formulations.

Applications De Recherche Scientifique

Scientific Research Applications

-

Glycemic Control in Type 2 Diabetes

- Efficacy Studies : Clinical trials have demonstrated that glidazamide significantly reduces glycated hemoglobin (HbA1c) levels. For instance, a two-year study indicated a reduction of HbA1c by approximately 0.46% across a cohort of T2DM patients treated with this compound alone or in combination with other oral antidiabetic drugs .

- Long-term Safety : Research has shown that this compound is associated with a low incidence of hypoglycemic episodes, making it a safer option compared to older sulfonylureas like glibenclamide .

-

Cardiovascular Outcomes

- Cardiovascular Safety : Studies have indicated that this compound may offer cardiovascular benefits, showing no increased risk of cardiovascular mortality compared to other glucose-lowering agents. This aspect has been particularly emphasized in real-world observational studies .

- Renal Protection : The ADVANCE study highlighted that gliclazide-based intensive glucose control significantly reduced the risk of nephropathy and end-stage renal disease compared to standard glucose control .

- Cost-Effectiveness Analysis

Efficacy and Safety Data from Clinical Trials

| Study | Duration (Years) | Treatment | N | HbA1c Reduction (%) | Severe Hypoglycemia Rate (%) |

|---|---|---|---|---|---|

| GUIDE 2004 | 0.52 | Gliclazide MR | 405 | Not reported | 0 |

| ADVANCE 2008 | 5.0 | Gliclazide IGC | 5571 | Not reported | 2.7 |

| Foley et al. 2009 | 2.0 | Gliclazide | 546 | Not reported | 0 |

| TOSCA.IT 2017 | 4.8 | Sulfonylurea A | 1493 | Not reported | 1.61 |

Case Studies

- Clinical Case Study on Elderly Patients : A clinical study involving elderly patients demonstrated that this compound effectively controlled blood sugar levels with minimal risk of hypoglycemia, highlighting its suitability for older populations who are often more vulnerable to adverse effects from diabetes medications .

- MODY Patients : Another significant case study focused on patients with maturity-onset diabetes of the young (MODY), where this compound was found to be particularly effective as a first-line treatment option due to the specific genetic mutations affecting insulin secretion in these individuals .

Mécanisme D'action

Le Glidazamide exerce ses effets antihyperglycémiques en stimulant la libération d’insuline par les cellules bêta pancréatiques. Il se lie au récepteur des sulfonylurées sur les cellules bêta, ce qui entraîne la fermeture des canaux potassiques sensibles à l’ATP. Cela entraîne la dépolarisation cellulaire et l’ouverture des canaux calciques dépendants du voltage, ce qui déclenche la libération d’insuline .

Comparaison Avec Des Composés Similaires

Composés similaires

Gliclazide : Un autre dérivé de sulfonylurée avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes.

Glipizide : Une sulfonylurée à l’action rapide et à la demi-vie plus courte que le glidazamide.

Glyburide : Une sulfonylurée à la durée d’action plus longue et à la puissance plus élevée.

Unicité

Le this compound est unique par sa structure chimique spécifique et son profil pharmacocinétique, qui peuvent offrir des avantages distincts dans certains scénarios cliniques. Son effet hypoglycémique, bien que considéré comme inférieur à celui de certaines autres sulfonylurées, peut néanmoins apporter des avantages thérapeutiques dans certaines populations de patients .

Activité Biologique

Glidazamide, a member of the sulfonylurea class of drugs, is primarily utilized in the management of type 2 diabetes mellitus (T2DM). This compound is known for its hypoglycemic effects, which are achieved through various biological mechanisms. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential implications in diabetes management.

This compound functions by stimulating insulin secretion from the pancreatic beta cells. It binds to the sulfonylurea receptor (SUR1), leading to the closure of ATP-sensitive potassium channels. This closure causes depolarization of the beta cells, opening voltage-dependent calcium channels and facilitating calcium influx, which triggers insulin release . Additionally, this compound enhances peripheral insulin sensitivity and reduces hepatic glucose production, contributing to its overall efficacy in lowering blood glucose levels .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Half-life : Approximately 11 hours.

- Metabolism : Extensively metabolized by the liver with minimal renal clearance.

- Bioavailability : Studies indicate that this compound's bioavailability can be significantly improved when formulated with nanocarrier systems, such as cubosomal nanoparticles .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in controlling blood glucose levels in patients with T2DM. A comparative study involving 224 patients showed that 65% achieved good glycemic control when switched to this compound from other oral hypoglycemics . Furthermore, it exhibited a lower secondary failure rate compared to other sulfonylureas like glipizide and glibenclamide over a five-year period .

Table 1: Comparative Efficacy of this compound and Other Sulfonylureas

| Drug | Good Glycemic Control (%) | Secondary Failure Rate (%) |

|---|---|---|

| This compound | 65 | 7 |

| Glipizide | - | 25.6 |

| Glibenclamide | - | 17.9 |

Case Studies and Research Findings

Recent research has explored this compound's broader implications beyond glycemic control. A matched case-control study suggested that long-term use of gliclazide (a related compound) is associated with a reduced risk of cancer compared to other sulfonylureas like glibenclamide . This finding indicates potential protective effects that warrant further investigation.

Moreover, a cost-effectiveness analysis from the ADVANCE study showed that gliclazide-based intensive glucose control significantly reduced major macrovascular and microvascular events compared to standard glucose control, primarily benefiting renal protection .

Propriétés

Numéro CAS |

3074-35-9 |

|---|---|

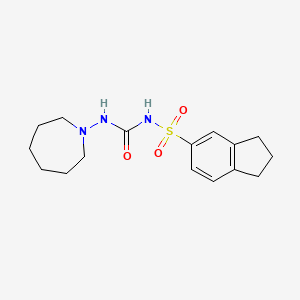

Formule moléculaire |

C16H23N3O3S |

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

1-(azepan-1-yl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea |

InChI |

InChI=1S/C16H23N3O3S/c20-16(17-19-10-3-1-2-4-11-19)18-23(21,22)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H2,17,18,20) |

Clé InChI |

BAMWZWFFSCYCGQ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |

SMILES canonique |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |

Key on ui other cas no. |

3074-35-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.